CXCR4 Binding Affinity vs. Archetypal Lead FC131
The target compound demonstrates a quantifiably distinct binding affinity profile compared to the archetypal lead FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)]. While FC131 inhibits [125I]SDF-1 binding to CXCR4 with an IC50 of 4.5 nM, the target compound exhibits a significantly lower pIC50 of 6.25, corresponding to an approximate IC50 of 560 nM [1][2]. This represents over a 100-fold reduction in potency, likely attributable to the combined effects of D-Arg2 chirality and N-methylation of Nal4. This differentiation is critical for experiments requiring a lower-affinity control or a probe with modulated receptor interaction kinetics.
| Evidence Dimension | [125I]SDF-1 Binding Inhibition (CXCR4) |
|---|---|
| Target Compound Data | IC50 ≈ 560 nM (pIC50 6.25) |
| Comparator Or Baseline | FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)]: IC50 4.5 nM |
| Quantified Difference | >100-fold decrease in affinity |
| Conditions | Target: ChEMBL-reported pIC50; Comparator: binding assay on CXCR4-transfected CHO cells from Ueda et al. 2007. |
Why This Matters
The >100-fold potency shift provides researchers a tool to dissect the contribution of D-Arg2 and N-methyl-Nal4 to CXCR4 engagement, directly influencing reagent selection for biophysical vs. cellular assays.
- [1] Ueda, S., et al. (2007). J. Med. Chem., 50(2), 192–198. View Source
- [2] ChEMBL Database. CHEMBL426169. Bioactivity Data: CXCR4 pIC50 6.25. View Source
